molecular formula C30H36N2O10 B607515 Fmoc-PEG4-NHS-Ester CAS No. 1314378-14-7

Fmoc-PEG4-NHS-Ester

Katalognummer: B607515
CAS-Nummer: 1314378-14-7
Molekulargewicht: 584.62
InChI-Schlüssel: NMCTTZZPHFQEQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-PEG4-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker containing a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in bioconjugation and drug delivery applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-PEG4-NHS ester is used as a linker in synthesizing complex molecules such as peptides and proteins. It facilitates the attachment of various functional groups to target molecules, enhancing their utility in research applications.

Biology

In biological research, this compound modifies biomolecules like antibodies and oligonucleotides. The PEGylation improves solubility and stability, making these molecules suitable for various assays and experiments.

Medicine

In medical applications, Fmoc-PEG4-NHS ester is crucial for developing drug delivery systems. It enhances the pharmacokinetics and biodistribution of therapeutic agents and is also employed in creating antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry

In industrial settings, this compound is utilized in producing diagnostic reagents and biosensors. Its ability to conjugate with various biomolecules makes it a valuable tool in developing diagnostic kits and devices.

Case Studies

Case Study 1: Synthesis of PROTACs
Fmoc-PEG4-NHS ester plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. A study demonstrated that incorporating Fmoc-PEG4-NHS ester into PROTACs improved their stability and efficacy against cancer cells.

Case Study 2: Drug Delivery Systems
Research showed that attaching therapeutic agents to targeting moieties using Fmoc-PEG4-NHS ester significantly enhanced their pharmacokinetic properties. For instance, a study on a cholesterol-conjugated drug revealed that the use of Fmoc-PEG4-NHS ester improved drug solubility and cellular uptake .

Case Study 3: Diagnostic Applications
A recent study highlighted the use of Fmoc-PEG4-NHS ester in developing biosensors for detecting specific biomarkers. The conjugation of PEG chains to antibodies increased their binding affinity and stability, leading to improved sensitivity in diagnostic assays .

Wirkmechanismus

Target of Action

The primary targets of Fmoc-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their modification and conjugation for various biochemical applications.

Mode of Action

Fmoc-PEG4-NHS ester operates by introducing a polyethylene glycol (PEG) chain into biomolecules, thereby enhancing their water solubility and biocompatibility . The compound contains an Fmoc-protected amine and an NHS ester. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugations . The NHS ester, on the other hand, reacts with the primary amines of target molecules, facilitating their labeling .

Biochemical Pathways

Fmoc-PEG4-NHS ester plays a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . By exploiting the intracellular ubiquitin-proteasome system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-PEG4-NHS ester are largely determined by its PEG component. PEGylation, the process of attaching PEG chains to molecules, can enhance the stability, solubility, and half-life of the modified molecules in biological systems . This can lead to improved bioavailability and therapeutic efficacy.

Result of Action

The action of Fmoc-PEG4-NHS ester results in the PEGylation of target molecules, which can reduce their immunogenicity, increase their stability and solubility, and extend their half-life in the body . This can enhance the therapeutic efficacy of the target molecules. In the context of PROTACs, the action of Fmoc-PEG4-NHS ester enables the selective degradation of target proteins .

Action Environment

The action of Fmoc-PEG4-NHS ester is influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine . Additionally, the compound’s solubility can be affected by the solvent used, with DMSO, DMF, and DCM being suitable solvents . The compound should be stored at -20°C for optimal stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-NHS ester typically involves the reaction of Fmoc-protected amine with PEG and NHS ester. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reagent, followed by dilution in a non-amine containing aqueous buffer .

Industrial Production Methods: Industrial production of Fmoc-PEG4-NHS ester involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the careful handling of reagents to prevent hydrolysis of the NHS ester, which can become non-reactive upon exposure to moisture .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: Fmoc-PEG4-NHS ester is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. The Fmoc protection allows for selective deprotection and conjugation, making it a versatile reagent in various applications .

Biologische Aktivität

Fmoc-PEG4-NHS ester is a versatile compound widely used in bioconjugation, drug delivery, and the synthesis of complex biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

Fmoc-PEG4-NHS ester is a polyethylene glycol (PEG) derivative featuring:

  • Fmoc-protected amine : This group allows for selective deprotection to yield free amines for further conjugation.
  • N-hydroxysuccinimide (NHS) ester : This reactive group targets primary amines (-NH2) in proteins and other biomolecules, facilitating stable amide bond formation.

The compound has the following characteristics:

PropertyValue
Molecular Weight584.6 g/mol
Molecular FormulaC30H36N2O10
CAS Number1314378-14-7
Purity≥95%
Storage Conditions-20°C

Target Interaction

Fmoc-PEG4-NHS ester primarily interacts with primary amines in proteins, peptides, and amine-modified oligonucleotides. The NHS ester reacts with these amines to form stable amide bonds, thus facilitating the PEGylation process which enhances solubility and biocompatibility of the modified molecules .

Biochemical Pathways

The incorporation of PEG chains through Fmoc-PEG4-NHS ester significantly alters the pharmacokinetic properties of therapeutic agents. PEGylation can lead to:

  • Increased solubility : Enhancing aqueous solubility allows for better distribution in biological systems.
  • Reduced immunogenicity : Modifying biomolecules with PEG can minimize immune responses, prolonging their circulation time.
  • Enhanced stability : PEGylated compounds often exhibit improved stability against enzymatic degradation .

Drug Delivery Systems

Fmoc-PEG4-NHS ester is utilized in developing drug delivery systems that improve the pharmacokinetics of therapeutics. By conjugating drugs to this linker, researchers can enhance their bioavailability and target specificity, particularly in cancer therapies through antibody-drug conjugates (ADCs) .

Synthesis of PROTACs

This compound plays a crucial role in synthesizing PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells. The PEG linker facilitates the optimal spatial arrangement necessary for effective protein degradation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Fmoc-PEG4-NHS ester in various applications:

  • Antibody Modification : A study demonstrated that conjugating antibodies with Fmoc-PEG4-NHS ester improved their therapeutic efficacy by enhancing solubility and reducing immunogenicity .
  • Nanoparticle Formulations : Research showed that incorporating Fmoc-PEG4-NHS ester into nanoparticle formulations significantly increased stability and controlled release profiles for encapsulated drugs .
  • Bioconjugation Techniques : A comparative study on different PEG linkers revealed that Fmoc-PEG4-NHS ester provided superior performance in bioconjugation reactions due to its optimal balance between hydrophilicity and reactivity .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCTTZZPHFQEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG4-NHS ester
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG4-NHS ester
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG4-NHS ester
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG4-NHS ester
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG4-NHS ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.